molecular formula C22H32N2O4 B2430838 1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea CAS No. 1797356-71-8

1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea

Cat. No.: B2430838
CAS No.: 1797356-71-8
M. Wt: 388.508
InChI Key: CXIFFNRBTRQGGI-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea is a useful research compound. Its molecular formula is C22H32N2O4 and its molecular weight is 388.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Applications

  • Deuterium-labeled Derivatives for Pharmacokinetics : A study by Liang et al. (2020) discusses the synthesis of deuterium-labeled derivatives of similar compounds, highlighting their use as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies. This process is crucial for understanding the drug absorption and distribution profiles of such compounds (Liang et al., 2020).
  • Novel Schiff Bases for Biological Activities : Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural features with 1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, investigates their antiproliferative and antimicrobial properties. These findings suggest potential therapeutic applications of such compounds in treating cancer and microbial infections (Gür et al., 2020).

Pharmacological Potential

  • GSK-3β Inhibition for Neurodegenerative Disorders : The compound AR-A014418, which is structurally related to this compound, has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), suggesting potential applications in treating neurodegenerative disorders and cancers. The synthesis and in vivo evaluation of a carbon-11 labeled version for PET studies underscore its significance in neurological research (Vasdev et al., 2005).
  • Anti-HIV Activities : Sakakibara et al. (2015) synthesized a series of 1-aromatic methyl-substituted derivatives related to the core structure of this compound, demonstrating good-to-moderate activities against HIV-1. This research indicates the potential of such compounds in developing new antiretroviral therapies (Sakakibara et al., 2015).

Chemical Analysis and Characterization

  • Analytical Characterization of Designer Drugs : Westphal et al. (2016) provided analytical data on N-(ortho-methoxybenzyl)amines with amphetamine-like structures, including mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. These compounds' analysis is critical for forensic and toxicological investigations, offering insights into the identification and quantification of similar compounds in biological matrices (Westphal et al., 2016).

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-26-19-5-4-14(11-20(19)27-2)12-23-21(25)24-13-22(28-3)17-7-15-6-16(9-17)10-18(22)8-15/h4-5,11,15-18H,6-10,12-13H2,1-3H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIFFNRBTRQGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.